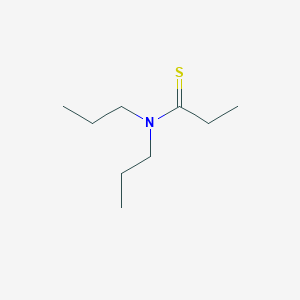

Propanethioamide, N,N-dipropyl-

Description

Propanethioamide, N,N-dipropyl- (chemical formula: C₉H₁₈N₂S) is a thioamide derivative characterized by two propyl groups attached to the nitrogen atoms of the propanethioamide backbone. Thioamides are known for their role in agrochemicals, pharmaceuticals, and materials science due to their sulfur-containing backbone, which enhances binding interactions and stability .

Properties

CAS No. |

68506-60-5 |

|---|---|

Molecular Formula |

C9H19NS |

Molecular Weight |

173.32 g/mol |

IUPAC Name |

N,N-dipropylpropanethioamide |

InChI |

InChI=1S/C9H19NS/c1-4-7-10(8-5-2)9(11)6-3/h4-8H2,1-3H3 |

InChI Key |

YHOLNLTUMZQQEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=S)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Propanethioamide, N,N-dipropyl- typically involves the use of sulfuration agents. One common method is the reaction of a primary amine with a carbon disulfide source, followed by alkylation. This process can be carried out under various conditions, including the use of different solvents and temperatures to optimize yield and purity . Industrial production methods often involve large-scale reactions with careful control of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Propanethioamide, N,N-dipropyl- undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the thioamide group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The thioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, and substituted thioamides .

Scientific Research Applications

Propanethioamide, N,N-dipropyl- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

Biology: Thioamides, including Propanethioamide, N,N-dipropyl-, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Thioamides are explored for their potential use in drug design, particularly for their ability to mimic amide bonds in peptides and proteins.

Mechanism of Action

The mechanism of action of Propanethioamide, N,N-dipropyl- involves its interaction with specific molecular targets. Thioamides are known to form covalent adducts with nicotinamide adenine dinucleotide (NAD), which can inhibit enzymes such as InhA in Mycobacterium tuberculosis. This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed with thioamide drugs .

Comparison with Similar Compounds

N,N-Dipropyl Acetamide (GMA 10)

- Structure : A tertiary acetamide with N,N-dipropyl substituents.

- Bioactivity : Exhibits high binding affinity for the Translocator Protein (TSPO), with a Ki value of 0.18 nM , outperforming reference compounds like DPA-714 (3.66 nM) and PK11195 (1.34 nM) .

- Key Insight : The dipropyl groups enhance lipophilic interactions with TSPO’s hydrophobic pocket, though longer alkyl chains (e.g., N,N-dipropargyl) show even higher affinity (Ki = 0.90 nM) .

Table 1: TSPO Binding Affinity of N,N-Dialkyl Acetamides

| Compound | Substituents | Ki (nM) |

|---|---|---|

| GMA 10 | N,N-Dipropyl | 0.18 |

| GMA 13 | N,N-Dipropargyl | 0.90 |

| DPA-714 | Reference compound | 3.66 |

N,N-Dipropylserotonin

Table 2: 5-HT Receptor Binding Profiles

| Compound | 5-HT₁A Affinity | 5-HT₂ Affinity |

|---|---|---|

| 8-OH-DPAT | High | Low |

| N,N-Dipropylserotonin | Moderate | Moderate |

S-Propyl-N,N-Dipropylcarbamothioate

- Application : A thiocarbamate pesticide with N,N-dipropyl groups.

- Activity : Demonstrates superior insecticidal activity compared to aryl-substituted analogs. For example, compound 8b (N,N-dipropyl) shows higher mortality rates in pests than N,N-diethyl or N-methyl-N-propyl derivatives .

- Mechanism : Alkyl substituents enhance membrane permeability and target-site interactions in insects .

Table 3: Insecticidal Activity of N,N-Dialkyl Thiocarbamates

| Compound | Substituents | Mortality Rate (%) |

|---|---|---|

| 8b | N,N-Dipropyl | 85–90 |

| 6a | N,N-Diethyl | 70–75 |

N,N-Dipropyl Substituted Aminotetralins

- Dopamine Receptor Binding: 5-OH-DPAT (5-hydroxy-2-(N,N-dipropylamino)tetralin) shows potent D₂ receptor activity, inhibiting acetylcholine release in striatal slices (EC₅₀ = 10 nM). 7-OH-AT (7-hydroxy-2-aminotetralin) with a primary amine group is less potent (EC₅₀ = 100 nM), highlighting the critical role of N,N-dipropyl groups in D₂ receptor engagement .

- Selectivity : Dipropyl substitution amplifies D₂ vs. D₁ receptor selectivity, unlike catechol-containing analogs (e.g., 6-OH derivatives), which favor D₁ interactions .

Hallucinogenic Analogs: LSD Derivatives

- N,N-Dipropyl-LSD: Exhibits 10% potency of N,N-diethyl-LSD (the gold-standard hallucinogen). The bulkier propyl groups likely disrupt optimal binding to serotonin receptors .

- Key Trend : Smaller alkyl groups (e.g., diethyl) maximize receptor fit, while larger groups (dipropyl) introduce steric hindrance .

Critical Analysis of Structural Trends

Lipophilicity vs. Steric Effects :

- N,N-Dipropyl groups enhance lipophilic interactions (e.g., TSPO binding in GMA 10) but may reduce potency in sterically sensitive targets (e.g., 5-HT₁A receptors) .

Receptor Subtype Selectivity :

- In dopamine receptors, dipropyl groups favor D₂ over D₁ subtypes, whereas catechol moieties reverse this trend .

Agrochemical Applications :

- Alkyl-substituted thiocarbamates (e.g., S-propyl-N,N-dipropylcarbamothioate) outperform aryl analogs in pest control due to improved bioavailability .

Q & A

Basic: What are the optimal conditions for synthesizing Propanethioamide, N,N-dipropyl- to minimize by-products?

Methodological Answer:

Synthesis requires precise control of reaction parameters. Key steps include:

- Inert Atmosphere: Use nitrogen or argon to prevent oxidation or undesired side reactions, especially when handling thioamide groups prone to degradation .

- Temperature Control: Maintain temperatures between 0–25°C during thiocarbonyl group formation to avoid thermal decomposition .

- Purification: Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) effectively isolates the target compound from by-products like unreacted amines or oxidized derivatives .

- Monitoring: Thin-layer chromatography (TLC) at intermediate stages ensures reaction progress and identifies impurities early .

Basic: Which analytical techniques confirm the structure and purity of Propanethioamide, N,N-dipropyl-?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm substituent connectivity. For example, the N,N-dipropyl groups show triplet peaks for methylene protons (δ ~3.2–3.4 ppm) and a thiocarbonyl carbon signal at δ ~200–205 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₉H₁₉NS₂: calc. 230.0943, observed 230.0945) .

- High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable using a C18 column with acetonitrile/water mobile phase (retention time ~8.2 min under optimized conditions) .

Advanced: How do the N,N-dipropyl groups influence binding affinity in target proteins?

Methodological Answer:

- Structural Insights: X-ray crystallography of analogs reveals that the dipropyl groups form transient hydrophobic interactions with protein pockets, enhancing binding despite poor electron density in some regions .

- SAR Studies: Removing one propyl group reduces activity 2–7-fold, while replacing both with pyrrolidinyl abolishes affinity, indicating alkyl chain length and flexibility are critical .

- Computational Docking: Molecular dynamics simulations suggest dipropyl groups stabilize ligand-receptor complexes via van der Waals contacts, validated by free-energy perturbation calculations .

Advanced: What metabolic pathways involve Propanethioamide, N,N-dipropyl- and how are its conjugates characterized?

Methodological Answer:

- Glutathione Conjugation: In metabolic studies, the thiocarbamoyl group reacts with glutathione (GSH) to form S-(N,N-dipropyl-carbamoyl)glutathione (Rf = 0.35 on TLC), identified via LC-MS/MS (m/z 412.1 [M+H]+) .

- Cysteine Adducts: Further metabolism yields S-(N,N-dipropyl)carbamoylcysteine (Rf = 0.50), confirmed by comparative analysis with synthetic standards using ¹H NMR and enzymatic digestion .

- Tissue-Specific Metabolism: Root vs. shoot studies in plants show differential accumulation rates, analyzed via radiolabeled tracing (¹⁴C-labeled compound) and autoradiography .

Advanced: How does substituent variation on the thioamide moiety affect insecticidal activity?

Methodological Answer:

- SAR Trends:

- N-Alkyl vs. N,N-Dialkyl: N,N-Dipropyl derivatives exhibit 30–50% higher mortality rates in Mythimna separata compared to mono-propyl analogs due to enhanced lipophilicity and target-site penetration .

- Electron-Withdrawing Groups: Introducing electron-deficient substituents (e.g., CF₃) on the thioamide reduces activity by disrupting hydrogen bonding with acetylcholinesterase (AChE), validated via enzyme inhibition assays .

- Molecular Docking: Propyl chains occupy hydrophobic pockets in AChE (PDB: 1OCE), with binding energy scores (ΔG = −9.2 kcal/mol) correlating with bioassay results .

Advanced: How can computational methods resolve contradictions in experimental data for Propanethioamide derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Resolves discrepancies in bond lengths (e.g., C=S vs. C−N) by comparing optimized geometries with crystallographic data. For example, DFT-calculated C=S bond length (1.68 Å) matches X-ray data within 0.02 Å .

- Multivariate Analysis: Principal component analysis (PCA) of NMR chemical shifts identifies outliers caused by solvent effects or impurities, guiding purification protocol adjustments .

- Meta-Analysis: Cross-referencing HPLC retention times, NMR shifts, and bioactivity data across studies isolates confounding variables (e.g., solvent polarity) affecting reproducibility .

Basic: What safety protocols are critical when handling Propanethioamide, N,N-dipropyl-?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and closed systems to prevent dermal exposure, as thioamides may cause sensitization .

- Waste Management: Neutralize reaction residues with 10% sodium hypochlorite before disposal to degrade reactive thiocarbonyl groups .

- Emergency Procedures: In case of spills, adsorb with vermiculite and treat with oxidizing agents (e.g., KMnO₄ in acidic conditions) to prevent environmental release .

Advanced: How do polymorphic forms of Propanethioamide derivatives impact physicochemical properties?

Methodological Answer:

- Crystallography: Two polymorphs of a dipropylamide analog show 15% difference in solubility due to hydrogen-bonding variations (Form I: dimeric chains; Form II: helical networks) .

- Dissolution Studies: Form I exhibits faster dissolution rates (k = 0.45 min⁻¹) in simulated gastric fluid, critical for bioavailability in pharmacological testing .

- Stability Screening: Accelerated aging (40°C/75% RH) identifies Form II as hygroscopic, guiding storage conditions (desiccated, −20°C) for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.